2-Hydroxy-2,3-dimethylbutanoic acid

Description

Chemical Classification and Structural Features

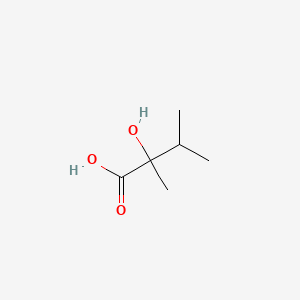

2-Hydroxy-2,3-dimethylbutanoic acid, a member of the alpha-hydroxy acid (AHA) family, is a carboxylic acid characterized by a specific arrangement of functional groups. Its structure consists of a four-carbon butanoic acid backbone. A hydroxyl (-OH) group is attached to the second carbon atom (the α-carbon), the same carbon that holds the carboxyl (-COOH) group. Furthermore, two methyl (-CH₃) groups are attached to the third carbon atom. ontosight.ai This substitution pattern, particularly the tertiary butyl-like group adjacent to the stereocenter, imparts distinct chemical properties to the molecule.

The presence of both a hydroxyl and a carboxyl group allows the compound to participate in a variety of chemical reactions, including esterification and amidation. ontosight.ai These reactive sites are fundamental to its role as an intermediate in the synthesis of more complex molecules. ontosight.ai

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 78640-99-0 |

Note: Data sourced from public chemical databases.

Stereochemical Considerations and Enantiomeric Significance in this compound Research

The molecular structure of this compound includes a chiral center at the second carbon atom—the carbon bonded to the hydroxyl group, the carboxyl group, a methyl group, and an isopropyl group. This chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers, or enantiomers: (R)-2-Hydroxy-2,3-dimethylbutanoic acid and (S)-2-Hydroxy-2,3-dimethylbutanoic acid.

The differentiation and study of these individual enantiomers are of significant importance in chemical research. Stereochemistry often plays a critical role in the biological activity and synthetic utility of chiral compounds. mdpi.com While specific biological activities for the individual enantiomers of this compound are a subject of ongoing research, their primary significance currently lies in their application as chiral building blocks. ontosight.ai

Researchers in medicinal chemistry and materials science utilize pure enantiomers as starting materials or intermediates to construct larger, stereochemically-defined molecules. ontosight.ai For instance, the (S)-enantiomer serves as a building block for the synthesis of specific chiral tert-butyl substituted α-lactams, diols, and α-hydroxyketones. sigmaaldrich.com The use of a specific enantiomer ensures that the final product has the desired three-dimensional structure, which is often crucial for its intended function. The potential for derivatives to possess therapeutic properties, such as anti-inflammatory or antimicrobial activities, is an area of exploration for researchers. ontosight.ai

Table 2: Properties of the Enantiomers of this compound

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| IUPAC Name | (2R)-2-hydroxy-2,3-dimethylbutanoic acid | (2S)-2-hydroxy-2,3-dimethylbutanoic acid |

| CAS Number | 130014-09-4 | Not explicitly available in sourced documents |

| Synonyms | (R)-2-Hydroxy-3,3-dimethylbutanoic acid | (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid |

| Melting Point | Not specified | 48-50 °C |

| Optical Activity | Not specified | [α]20/D −64±5°, c = 1 in H₂O/molybdate |

Note: Data for enantiomers sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comachemblock.com The common name "2-Hydroxy-3,3-dimethylbutanoic acid" is often used for the parent compound and its enantiomers.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)6(3,9)5(7)8/h4,9H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQZJRDOZAJRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506029 | |

| Record name | 2-Hydroxy-2,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-20-1 | |

| Record name | 2-Hydroxy-2,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 2,3 Dimethylbutanoic Acid

Chemical Synthesis Approaches

Traditional organic chemistry provides a foundational framework for the synthesis of alpha-hydroxy acids, including analogs of 2-hydroxy-2,3-dimethylbutanoic acid.

A common and effective method for the synthesis of α-hydroxy acids is through the cyanohydrin pathway. nucleos.comwikipedia.org This process typically involves the reaction of a ketone or aldehyde with hydrogen cyanide (HCN), followed by hydrolysis of the resulting cyanohydrin. nucleos.comwikipedia.orgyoutube.com For the synthesis of this compound, the logical starting ketone would be 3-methyl-2-butanone.

The general mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of the ketone, forming a cyanohydrin intermediate. wikipedia.orgjove.com Subsequent acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin converts it into a carboxylic acid, yielding the desired α-hydroxy acid. nucleos.comwikipedia.orgyoutube.com

A specific study on the cyanohydrin synthesis of the related compound, 2,3-dihydroxy-2,3-dimethylbutanoic acid, starting from 3-hydroxy-3-methyl-2-butanone, highlights the isolation of several intermediates, including the corresponding cyanohydrin. acs.orgosti.gov This research underscores the viability of the cyanohydrin route for structurally similar molecules. acs.orgosti.gov

Table 1: Key Steps in Cyanohydrin-Based Synthesis of Alpha-Hydroxy Acids

| Step | Description |

| 1. Cyanohydrin Formation | Reaction of a ketone (e.g., 3-methyl-2-butanone) with hydrogen cyanide (HCN) to form a cyanohydrin. |

| 2. Hydrolysis | Acid-catalyzed hydrolysis of the nitrile group in the cyanohydrin to a carboxylic acid group. |

Another classical approach to synthesizing α-hydroxy acids involves the halogenation of a carboxylic acid at the alpha position, followed by nucleophilic substitution with a hydroxide (B78521) ion. monad.edu.in The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. chemistrysteps.com This reaction utilizes phosphorus trihalide (e.g., PBr₃) and a halogen (e.g., Br₂) to introduce a halogen atom at the α-carbon of a carboxylic acid. chemistrysteps.com

For a related structure, the starting material would be 2,3-dimethylbutanoic acid. This acid would first be subjected to the HVZ reaction to produce 2-bromo-2,3-dimethylbutanoic acid. Subsequent treatment of this α-bromo acid with an aqueous base, such as sodium hydroxide, would lead to the substitution of the bromine atom with a hydroxyl group, yielding this compound. monad.edu.in

Alternatively, the haloform reaction can be employed to oxidize methyl ketones to carboxylic acids. masterorganicchemistry.com While not a direct route to an α-hydroxy acid, it represents a method for creating a carboxylic acid from a ketone precursor, which could then potentially undergo further functionalization. masterorganicchemistry.com

Several other chemical methods are available for the synthesis of α-hydroxy acids. One such method is the hydrolysis of α-halocarboxylic acids. wikipedia.org The reaction of an organic halide with carbon monoxide and a hydrogen donor in the presence of a carbonylation catalyst can also produce α-hydroxy acids. google.com Additionally, the oxidation of certain compounds can yield these acids. For instance, the oxidation of aldehydes can be a viable route. sciencemadness.org

Biocatalytic and Chemoenzymatic Production of Chiral this compound Enantiomers

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of biocatalytic and chemoenzymatic methods for the synthesis of chiral α-hydroxy acids. researchgate.net These methods utilize enzymes or whole microbial cells as catalysts to achieve high stereoselectivity. researchgate.netnih.gov

Enzymes, such as dehydrogenases and lyases, are powerful tools for the stereoselective synthesis of chiral 2-hydroxy acids. nih.govacs.org For example, D-lactate dehydrogenase (D-LDH) has been used for the enzymatic reduction of α-keto acids to the corresponding (R)-2-hydroxy acids with high enantiomeric excess. nih.govresearchgate.net This process often involves a cofactor regeneration system, such as using formate (B1220265) dehydrogenase (FDH) to regenerate NADH. nih.govresearchgate.net

A chemoenzymatic strategy has been developed for the stereodivergent synthesis of all possible stereoisomers of ethyl 2,3-dimethylglycerate. mdpi.com This approach utilizes a thiamine (B1217682) diphosphate-dependent lyase for a key benzoin-type condensation reaction, followed by enzymatic reduction. mdpi.com Such strategies could potentially be adapted for the synthesis of chiral this compound.

Enzymatic cascade reactions, combining multiple enzymatic steps in a single pot, offer an efficient route to chiral hydroxy acids from readily available starting materials like L-α-amino acids. csic.es

Table 2: Examples of Enzymes in Chiral 2-Hydroxy Acid Synthesis

| Enzyme | Reaction Type | Product Stereochemistry |

| D-Lactate Dehydrogenase (D-LDH) | Reduction of α-keto acid | (R)-hydroxy acid |

| Formate Dehydrogenase (FDH) | Cofactor regeneration | N/A |

| Thiamine Diphosphate-dependent Lyase | C-C bond formation | Varies with enzyme |

Whole microbial cells are frequently used for the enantioselective reduction of keto-intermediates to chiral alcohols, which can be precursors to chiral α-hydroxy acids. nih.gov Various microorganisms, including species of Candida, Hansenula, Pichia, Rhodotorula, and Saccharomyces, have been shown to reduce ketones to chiral alcohols with high yields and enantiomeric excess. nih.gov

For example, the microbial reduction of 2-bromo-4-fluoro acetophenone (B1666503) to the corresponding (S)-alcohol has been achieved with excellent results. nih.gov Similarly, the reduction of keto esters to dihydroxy esters has been demonstrated using Acinetobacter species. nih.gov Baker's yeast (Saccharomyces cerevisiae) is a commonly used and cost-effective biocatalyst for the reduction of α-oxo esters to chiral α-hydroxy esters with high enantioselectivity. researchgate.net

These microbial reduction methods provide access to key chiral building blocks that can be further transformed into the desired enantiomerically pure this compound.

Chemical Reactivity and Transformational Pathways of 2 Hydroxy 2,3 Dimethylbutanoic Acid

Oxidation Reactions and Derivative Formation

2-Hydroxy-2,3-dimethylbutanoic acid, a tertiary alpha-hydroxy acid, exhibits oxidation behavior that is distinct from its primary and secondary counterparts. Due to the absence of a hydrogen atom on the alpha-carbon bearing the hydroxyl group, it is resistant to oxidation under mild conditions. Strong oxidizing agents and forcing conditions are typically required, which often result in the cleavage of carbon-carbon bonds.

One potential pathway for the oxidation of this compound involves oxidative decarboxylation. Research on the oxidation of the structurally similar 2-hydroxy-2-methylpropanoic acid with bromine water has shown that the reaction can proceed via an attack at the carboxylate group, leading to decarboxylation and the formation of a ketone cdnsciencepub.com. Applying this to this compound, the expected products would be 3-methyl-2-butanone and carbon dioxide.

Under harsh acidic conditions, using an oxidant like potassium permanganate (KMnO₄), tertiary alcohols can undergo a dehydration reaction to form an alkene intermediate. This alkene is then susceptible to oxidative cleavage by the permanganate, leading to the formation of smaller carbonyl compounds stackexchange.com. In the case of this compound, this would involve dehydration to form 2,3-dimethyl-2-butenoic acid, followed by cleavage of the double bond.

The choice of oxidizing agent is crucial in determining the reaction products. Agents like triethylammonium fluorochromate and pyridinium chlorochromate are often used for the oxidation of primary and secondary alpha-hydroxy acids to their corresponding oxoacids derpharmachemica.comresearchgate.net. However, with a tertiary alpha-hydroxy acid, these reagents would likely require harsh conditions that would lead to degradation of the molecule.

| Oxidizing Agent | Potential Reaction Pathway | Expected Major Products |

|---|---|---|

| Bromine Water (Br₂) | Oxidative Decarboxylation | 3-Methyl-2-butanone, Carbon Dioxide |

| Potassium Permanganate (KMnO₄) in Acid | Dehydration followed by Oxidative Cleavage | Smaller carbonyl compounds (e.g., acetone) and carboxylic acids |

Reduction Processes and Corresponding Products

The carboxylic acid functional group in this compound can be readily reduced to a primary alcohol. The choice of reducing agent is key, as milder reagents are often ineffective for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols libretexts.org. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon. An aldehyde is formed as a transient intermediate but is immediately further reduced to the alcohol libretexts.org. The reaction must be carried out in an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide . The tertiary alcohol group in this compound is generally unreactive towards LiAlH₄. Therefore, the reduction of this compound with LiAlH₄ is expected to yield 2,3-dimethylbutane-1,2-diol.

In contrast, sodium borohydride (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids to alcohols libretexts.org. Thus, treatment of this compound with NaBH₄ would not be expected to result in any significant reaction.

| Reducing Agent | Reactivity with Carboxylic Acid | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reduces to a primary alcohol | 2,3-Dimethylbutane-1,2-diol |

| Sodium Borohydride (NaBH₄) | Generally unreactive | No reaction |

Substitution Reactions and Functional Group Interconversions

The hydroxyl group of this compound, being a tertiary alcohol, can participate in nucleophilic substitution reactions. However, the hydroxyl group itself is a poor leaving group. Therefore, it typically needs to be converted into a better leaving group to facilitate substitution.

One common strategy is to perform the reaction in the presence of a strong acid. The acid protonates the hydroxyl group, forming a good leaving group (water). For a tertiary alcohol like this compound, the reaction would then proceed through an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation intermediate. This carbocation can then be attacked by a nucleophile.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The sulfonate group is an excellent leaving group, and subsequent reaction with a nucleophile can lead to substitution.

The carboxylic acid group can also be converted to other functional groups. For instance, reaction with thionyl chloride (SOCl₂) can convert the carboxylic acid to an acyl chloride. This highly reactive derivative can then undergo nucleophilic acyl substitution with various nucleophiles to form esters, amides, and other carboxylic acid derivatives.

Investigations into Reaction Kinetics and Mechanisms of Related Alpha-Hydroxy Acids

While specific kinetic studies on this compound are not extensively documented, a wealth of information can be drawn from investigations into the reaction kinetics and mechanisms of other alpha-hydroxy acids. These studies provide a framework for understanding the factors that would influence the reactivity of this compound.

Kinetic studies on the oxidation of alpha-hydroxy acids such as glycolic acid, lactic acid, and mandelic acid by various oxidizing agents, including triethylammonium fluorochromate and hexamethylenetetramine-bromine, have been reported derpharmachemica.comias.ac.in. These studies often reveal that the reactions are first order with respect to both the alpha-hydroxy acid and the oxidizing agent derpharmachemica.comias.ac.in.

The reaction rate is also frequently dependent on the concentration of hydrogen ions, indicating that the reactions are acid-catalyzed derpharmachemica.com. The proposed mechanisms often involve the formation of an intermediate complex between the alpha-hydroxy acid and the oxidant, which then decomposes in the rate-determining step. For alpha-hydroxy acids with a hydrogen on the alpha-carbon, this step often involves the transfer of a hydride ion derpharmachemica.comias.ac.in. In the case of a tertiary alpha-hydroxy acid like this compound, which lacks an alpha-hydrogen, the mechanism would likely differ, potentially proceeding through oxidative decarboxylation as mentioned earlier.

Thermodynamic parameters, such as the enthalpy and entropy of activation, have been calculated for the oxidation of several alpha-hydroxy acids derpharmachemica.com. These values provide insight into the transition state of the reaction. For example, a negative entropy of activation suggests a more ordered transition state, which is consistent with the formation of an intermediate complex derpharmachemica.com.

| Kinetic Parameter | Common Observation | Implication |

|---|---|---|

| Reaction Order w.r.t. Alpha-Hydroxy Acid | First Order | The rate is directly proportional to the concentration of the substrate. |

| Reaction Order w.r.t. Oxidant | First Order | The rate is directly proportional to the concentration of the oxidizing agent. |

| Effect of [H⁺] | Acid-catalyzed | The reaction rate increases with increasing acidity. |

| Entropy of Activation (ΔS‡) | Often negative | Suggests a more ordered transition state, likely involving a complex formation. |

Analytical Chemistry Methodologies for 2 Hydroxy 2,3 Dimethylbutanoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure of 2-hydroxy-2,3-dimethylbutanoic acid. NMR spectroscopy reveals the connectivity of atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for the definitive structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Detailed analysis of a closely related derivative, ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate, and its subsequent hydrolysis product, 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid, offers significant insight. The ¹H NMR data for the enzymatically produced 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid has been shown to match that of the chemically synthesized version. rsc.org The hydrolysis of the 4-oxo derivative would yield this compound, and the NMR signals would be expected to shift accordingly, particularly the signals associated with the C4 position.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl groups, the methine proton, and the hydroxyl and carboxylic acid protons. The chemical shifts (δ) are influenced by the neighboring functional groups. For instance, the proton on the carbon bearing the hydroxyl group (C2) would appear as a singlet, and its chemical shift would be downfield due to the deshielding effect of the adjacent oxygen atom. The methyl groups at the C3 position would likely appear as distinct singlets or doublets depending on the chirality and coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 170-185 ppm. The carbon atom attached to the hydroxyl group (C2) would resonate in the range of 65-85 ppm. The quaternary carbon at C3 and the associated methyl carbons would have characteristic chemical shifts.

For a structural analogue, 2-hydroxy-2-methylbutyric acid, the following ¹H NMR chemical shifts have been reported in CDCl₃: a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methyl group at C2, and a triplet for the terminal methyl group of the ethyl chain. chemicalbook.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (-COOH) | - | 175-180 | - |

| C2 (-C(OH)-) | ~4.0 | 70-75 | Singlet |

| C3 (-CH(CH₃)₂) | ~2.0-2.5 | 35-40 | Multiplet |

| C3-CH₃ | ~1.0-1.2 | 15-20 | Doublet |

| C2-CH₃ | ~1.3-1.5 | 20-25 | Singlet |

| -OH | Variable | - | Broad Singlet |

| -COOH | Variable | - | Broad Singlet |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound would be a broad absorption band due to the O-H stretching of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. libretexts.org Superimposed on this broad band would be the C-H stretching vibrations of the methyl groups, which appear around 2850-3000 cm⁻¹. docbrown.info

A strong absorption band corresponding to the C=O stretching of the carbonyl group in the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. docbrown.info The O-H stretching of the alcohol group would also contribute to the broadness of the O-H absorption, typically appearing between 3200 and 3600 cm⁻¹. The C-O stretching vibration of the alcohol and carboxylic acid would be visible in the fingerprint region, between 1000 and 1300 cm⁻¹.

For comparison, the gas-phase IR spectrum of a similar compound, 2-hydroxy-2-methylbutyric acid, shows characteristic absorptions for the O-H, C-H, and C=O stretching vibrations. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |

| Alcohol O-H | Stretching | 3200-3600 | Broad, Medium |

| Alkyl C-H | Stretching | 2850-2960 | Medium to Strong |

| Carbonyl C=O | Stretching | 1700-1725 | Strong |

| C-O | Stretching | 1000-1300 | Medium |

Mass Spectrometry (MS) Applications

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the fragmentation pattern of this compound. Electron ionization (EI) is a common method for generating ions.

The molecular ion peak ([M]⁺) for this compound (C₆H₁₂O₃) would be observed at a mass-to-charge ratio (m/z) of 132.16. However, the molecular ion peak for aliphatic carboxylic acids can be weak or absent.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). For this compound, a prominent fragmentation would be the alpha-cleavage between C2 and C3, leading to the formation of stable carbocations. The fragmentation of 2-hydroxy-3,3-dimethylbutanoic acid, an isomer, shows prominent peaks at m/z 57 and 41. nist.gov The m/z 57 peak likely corresponds to the tert-butyl cation [(CH₃)₃C]⁺, resulting from cleavage between C2 and C3. The m/z 41 peak could arise from further fragmentation of the tert-butyl group.

Derivatization is often employed to improve the volatility and provide more characteristic fragmentation patterns in MS analysis.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion |

| 115 | [M - OH]⁺ | Loss of hydroxyl radical |

| 87 | [M - COOH]⁺ | Loss of carboxyl group |

| 57 | [(CH₃)₂CH-CH]⁺ | Alpha-cleavage |

| 45 | [COOH]⁺ | Carboxyl group |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures, often coupled with mass spectrometry for sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility.

Common derivatization reagents for carboxylic acids and hydroxyl groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), alkylating agents, and acylating agents. researchgate.net For instance, a method for the quantitative determination of similar hydroxy acids in beverages involved derivatization with 2,3,4,5,6-pentafluorobenzyl bromide. researchgate.net This derivatization enhances the volatility and improves the chromatographic properties of the analytes.

The GC-MS analysis would involve separation on a capillary column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer would then detect the derivatized analyte and its characteristic fragments.

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS, PFBBr |

| GC Column | DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, Flow rate ~1 mL/min |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. ~70°C, ramp to ~280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound, as it does not typically require derivatization for the purpose of volatilization. However, derivatization can be employed to enhance ionization efficiency and chromatographic retention.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation mode. A C18 column is often used with a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, and an acid such as formic acid to ensure the analyte is in its protonated form. sielc.com For instance, a reverse phase HPLC method for 2-hydroxy-3,3-dimethylbutanoic acid uses a mobile phase of acetonitrile, water, and phosphoric acid, with the recommendation to replace phosphoric acid with formic acid for MS compatibility. sielc.com

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar compounds like carboxylic acids, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. Derivatization strategies for LC-MS analysis of hydroxy fatty acids include the use of reagents like 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) to introduce a permanently charged group, thereby improving detection sensitivity. nih.govresearchgate.net

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from low to high organic content |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Detection | Full Scan, Selected Reaction Monitoring (SRM) for quantification |

Advanced Derivatization Strategies for Isomer Discrimination and Quantitative Analysis

The analysis of this compound, an α-hydroxy acid, by methods such as gas chromatography (GC) is challenging due to its high polarity and low volatility. These characteristics stem from the presence of hydroxyl and carboxylic acid functional groups, which can lead to poor chromatographic peak shape and thermal instability. colostate.edu Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile derivative, making it suitable for GC analysis and improving detection. researchgate.netchromforum.org Advanced strategies focus not only on enabling analysis but also on resolving complex analytical challenges like distinguishing between stereoisomers and achieving accurate quantification.

Isomer Discrimination through Chiral Derivatization

This compound possesses a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers: (R)-2-hydroxy-3,3-dimethylbutanoic acid and (S)-2-hydroxy-3,3-dimethylbutanoic acid. sigmaaldrich.comsigmaaldrich.combiosynth.com Enantiomers have identical physical and chemical properties in an achiral environment, making their separation and distinction impossible with standard chromatographic techniques.

To overcome this, chiral derivatizing agents (CDAs) are employed. A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. wikipedia.org Diastereomers, unlike enantiomers, have different physical properties and can be separated using conventional achiral chromatography. wikipedia.org

One of the most well-known CDAs is (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride, also known as Mosher's reagent. researchgate.net It reacts with the hydroxyl group of the α-hydroxy acid to form diastereomeric esters. These esters can then be separated and quantified by GC-MS, allowing for the determination of the enantiomeric composition of the original sample. researchgate.net Another example of a CDA is (-)-menthylchloroformate (MCF), which is used for the analysis of optically active alcohols. researchgate.net The choice of CDA is crucial and depends on the specific functional groups of the analyte and the analytical method being used.

Table 1: Chiral Derivatizing Agents (CDAs) for Isomer Discrimination of α-Hydroxy Acids

Derivatization for Enhanced Quantitative Analysis

For accurate quantitative analysis, the derivatization reaction must be reproducible and ideally proceed to completion with high yield. mst.edu The primary methods for derivatizing compounds with carboxylic acid and hydroxyl groups are silylation and alkylation (specifically esterification). colostate.edugcms.cz

Silylation: This is a common and effective technique where an active hydrogen in the hydroxyl and carboxyl groups is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edugcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. chromforum.org The resulting silylated derivatives are significantly more volatile and thermally stable, leading to improved peak symmetry and enhanced detector response in GC. gcms.cz TBDMS derivatives offer the additional advantage of being about 10,000 times more stable to hydrolysis than their TMS counterparts, which is beneficial for sample handling and storage.

Alkylation (Esterification): This method converts the carboxylic acid group into an ester. researchgate.net This is a robust method that produces stable derivatives. For example, using diazomethane (B1218177) or an alcohol in the presence of an acid catalyst (like BF₃ or HCl) can quantitatively produce methyl esters. colostate.edu For enhanced detection, especially with electron capture detectors (ECD), reagents like pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl esters, which significantly improves sensitivity for trace-level analysis. researchgate.netgcms.cz

The selection of the derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the presence of other functional groups in the molecule. gcms.cz

Table 2: Common Derivatization Reagents for Quantitative GC Analysis of α-Hydroxy Acids

Biological and Biochemical Research on 2 Hydroxy 2,3 Dimethylbutanoic Acid

Involvement in Metabolic Pathways and Biosynthesis

While direct and extensive research on the metabolic role of 2-hydroxy-2,3-dimethylbutanoic acid is limited, its structural similarity to other key metabolic intermediates provides a basis for understanding its potential involvement in cellular processes. Its classification as a hydroxy fatty acid suggests possible interactions with pathways that metabolize these types of molecules. hmdb.ca

The structural features of this compound, particularly its branched methyl groups, suggest a potential connection to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. BCAA catabolism is a multi-step process that occurs primarily in skeletal muscle and the liver, generating various branched-chain alpha-keto acids (BCKAs) and their subsequent derivatives. researchgate.netmdpi.com

The initial step in BCAA breakdown is a reversible transamination catalyzed by branched-chain aminotransferases (BCAT) to form BCKAs. researchgate.net These are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.netmdpi.com While the primary pathways lead to metabolites like propionyl-CoA and acetyl-CoA, side reactions or alternative pathways can produce various hydroxy acids. nih.gov For instance, a small percentage of the leucine-derived keto acid, α-ketoisocaproate (KIC), is converted to beta-hydroxy-beta-methylbutyrate (HMB). researchgate.netnih.gov Given this precedent, it is plausible that this compound could arise as a minor or alternative metabolite from BCAA breakdown, although this specific link is not yet firmly established in the literature.

In the context of fatty acid metabolism, coenzyme A (CoA) is an essential cofactor for the synthesis and degradation of fatty acids. nih.govnih.gov The biosynthesis of CoA is dependent on pantoic acid, a structurally related hydroxy acid. nih.govnih.gov Furthermore, hydroxycarboxylic acid receptors (HCAs) are known to regulate fatty acid metabolism; for example, HCA2 activation in adipocytes leads to an inhibition of lipolysis. nih.gov As a hydroxycarboxylic acid, this compound could potentially interact with such pathways, though specific studies are required to confirm this.

To understand the potential biosynthesis of this compound, it is instructive to examine the well-characterized pathway for a similar compound, pantoic acid. Pantoic acid is a key precursor in the biosynthesis of pantothenic acid (Vitamin B5) and, subsequently, coenzyme A. wikipedia.orgwikipedia.org

The biosynthesis of pantoic acid proceeds in two main steps:

Formation of α-Ketopantoate: The pathway begins with α-ketoisovalerate, a precursor to the amino acid valine. The enzyme ketopantoate hydroxymethyltransferase catalyzes the transfer of a hydroxymethyl group from N⁵,N¹⁰-methylene tetrahydrofolate to α-ketoisovalerate, yielding α-ketopantoate. nih.govwikipedia.org

Reduction to Pantoate: Subsequently, the enzyme ketopantoate reductase reduces α-ketopantoate to D-pantoate (the biologically active form of pantoic acid), utilizing NADH or NADPH as the hydrogen donor. nih.govwikipedia.org

This established pathway for pantoic acid, starting from a branched-chain keto acid, provides a plausible model for the potential biosynthesis of other branched-chain hydroxy acids like this compound.

| Step | Precursor | Enzyme | Product |

| 1 | α-Ketoisovalerate | Ketopantoate hydroxymethyltransferase | α-Ketopantoate |

| 2 | α-Ketopantoate | Ketopantoate reductase | D-Pantoate |

This interactive table summarizes the biosynthetic pathway of D-Pantoic Acid.

Currently, there is limited specific information in the scientific literature identifying this compound as a degradation component of a known natural product. However, the cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid has been documented, starting from 3-hydroxy-3-methyl-2-butanone. osti.gov This synthesis involves intermediates such as 2,3-dihydroxy-2,3-dimethylbutanonitrile and can lead to byproducts like 2-hydroxy-2,3-dimethyl-3-butenoic acid under certain acidic conditions. osti.gov This indicates that complex organic molecules with similar structural motifs can be chemically transformed into this acid, suggesting it could potentially be formed from the breakdown of more complex natural substances, although specific examples are not yet reported.

Enzyme Interactions and Biological Modulation

The potential for this compound to interact with enzymes is suggested by its structure and by studies on related molecules. Its hydroxyl and carboxyl groups allow it to participate in biochemical reactions and act as a potential substrate or modulator for various enzymes. ontosight.ai

While studies focusing specifically on this compound as an enzyme substrate are not widely available, research on enzymes with broad substrate specificity provides valuable insights. One such enzyme is D-2-hydroxyglutarate dehydrogenase (D-2-HGDH), which catalyzes the oxidation of D-2-hydroxyglutarate. nih.gov

Biochemical analyses have shown that D-2-HGDH has a broad substrate specificity and can act on other D-alpha-hydroxy acids. nih.gov The enzyme exhibits high activity towards its primary substrate D-2-hydroxyglutarate and D-malate, but also shows detectable, albeit weaker, activity towards D-lactate. nih.gov This promiscuity suggests that other structurally similar alpha-hydroxy acids could also serve as substrates, although perhaps with lower efficiency. The active site of D-2-HGDH is located at the interface of its FAD-binding and substrate-binding domains, and its catalytic activity can be stimulated by certain divalent cations like Zn²⁺. nih.gov This provides a model for how an enzyme could recognize and catalyze a reaction involving a compound like this compound.

| Enzyme | Primary Substrate(s) | Other Substrates |

| D-2-hydroxyglutarate dehydrogenase (D-2-HGDH) | D-2-hydroxyglutarate, D-malate | D-lactate |

This interactive table shows the substrate specificity of Human D-2-HGDH.

The mechanisms by which this compound might inhibit or activate enzymes have not been directly studied. However, research on structurally similar compounds and related pathways offers potential models. For instance, in the coenzyme A biosynthetic pathway, the process is regulated by feedback inhibition, where the end-products (CoA and its thioesters) inhibit the activity of pantothenate kinase, the enzyme catalyzing the first rate-limiting step. nih.gov

Furthermore, molecules with structural similarities to natural substrates can act as competitive inhibitors. An antibiotic known as CJ-15,801, which shares structural features with pantothenic acid, is hypothesized to inhibit phosphopantothenoylcysteine synthetase, the second enzyme in the CoA biosynthesis pathway. ucsd.edu This suggests that this compound or its derivatives could potentially act as inhibitors for enzymes involved in BCAA or fatty acid metabolism by mimicking the natural substrates or intermediates.

Structural Basis of Enzyme-Compound Binding

The enzymatic interactions of this compound are primarily understood through its relationship with ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine. ebi.ac.uk While direct crystallographic studies of KARI complexed with this compound are not extensively documented in publicly available research, the structural basis of their binding can be inferred from the enzyme's known interactions with its natural substrates and inhibitors.

KARI is a Mg²⁺-dependent enzyme that utilizes NADPH as a cofactor to catalyze a two-step reaction: an alkyl migration followed by a reduction of a 2-keto group. ebi.ac.uknih.gov The enzyme's active site is specifically designed to accommodate acetohydroxy acids. The natural substrates for KARI are (S)-2-acetolactate and (S)-2-aceto-2-hydroxybutyrate. ebi.ac.uk The reaction proceeds through intermediate keto-acid products, such as (2S)-2-hydroxy-2-methyl-3-oxobutanoate, before the final reduction step to a dihydroxy acid. ebi.ac.uk

Structural studies of KARI from various organisms, including plants and bacteria, have revealed a highly conserved three-dimensional structure. ebi.ac.ukrcsb.org The active site is located at the interface of two domains. An N-terminal Rossmann fold domain is responsible for binding the NADPH cofactor, while the C-terminal domain, which can have a complex knotted structure, harbors the substrate-binding pocket and the catalytic residues. ebi.ac.uk

The binding of substrates to KARI is mediated by a network of hydrogen bonds and electrostatic interactions with key amino acid residues and the essential Mg²⁺ ions. ebi.ac.uk These ions are crucial for polarizing the substrate and stabilizing the transition state during the reaction. The specificity of the enzyme is determined by the shape and chemical environment of the active site, which is tailored to fit the branched-chain structure of its substrates.

Given the structural similarity of this compound to the natural substrates and products of KARI, it is anticipated to bind within the same active site. The hydroxyl and carboxylate groups of the compound would likely interact with the same residues that bind the corresponding groups of the natural substrates. The dimethylated carbon at the C3 position would fit into the hydrophobic pocket of the active site that normally accommodates the methyl or ethyl group of the natural substrates. However, the presence of a methyl group at the C2 position, instead of an acetyl or aceto-hydroxybutyl group, would influence the precise orientation and binding affinity of the compound.

Role as a Biomarker in Biological Systems

While direct studies on this compound as a biomarker are limited, research on structurally similar α-hydroxy acids suggests its potential as a biomarker in various physiological and pathological states. The detection and quantification of such metabolites in biological fluids like urine and blood can provide valuable insights into metabolic pathways and disease processes.

For instance, a closely related compound, 2-hydroxy-3-methylbutyric acid, has been identified as a potential biomarker for habitual alcohol consumption. nih.gov Elevated levels of this metabolite have been associated with an increased risk of liver and pancreatic cancers. nih.gov This association highlights the potential for α-hydroxy acids to serve as indicators of exposure to certain xenobiotics and the associated health risks.

Furthermore, 2-hydroxybutyric acid, another related molecule, is recognized as a biomarker for several metabolic disorders, including methylmalonic aciduria and dihydrolipoamide (B1198117) dehydrogenase deficiency. hmdb.ca Its levels are also found to be altered in conditions like colorectal cancer and Alzheimer's disease. hmdb.ca The production of 2-hydroxybutyric acid is linked to metabolic stress, particularly an increased NADH/NAD⁺ ratio, and disturbances in amino acid and glutathione (B108866) metabolism. hmdb.ca

The Human Metabolome Database also documents the association of 2-hydroxy-3-methylbutyric acid with a range of inborn errors of metabolism, such as maple syrup urine disease, phenylketonuria, and various organic acidemias. hmdb.ca These findings underscore the diagnostic potential of this class of compounds.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Chiral Building Block for Asymmetric Synthesis

2-Hydroxy-2,3-dimethylbutanoic acid is a valuable chiral building block in the field of organic synthesis, particularly in asymmetric synthesis. Its utility stems from the presence of a stereogenic center, which allows chemists to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over another. smolecule.com This control is critical in the synthesis of complex molecules, especially those with biological activity, where a specific three-dimensional arrangement of atoms is often required for efficacy.

The principle of using such a molecule is based on transferring its inherent chirality to a new molecule. In a typical strategy, the chiral acid is temporarily incorporated into a substrate to direct a subsequent chemical transformation. After the desired stereocenter has been created, the chiral auxiliary can be cleaved from the molecule and potentially recovered for reuse. This methodology is a cornerstone of modern asymmetric synthesis. wikipedia.org

Due to its chirality, (2R)-2,3-dimethylbutanoic acid, a closely related compound, is employed as a chiral building block to synthesize other chiral molecules. smolecule.com Its chiral center enables the control of stereochemistry during reactions, which results in the production of specific enantiomers of the desired products. smolecule.com This approach is fundamental in creating enantiomerically pure compounds for various applications.

Key Methodologies in Asymmetric Synthesis:

| Method | Description |

| Chiral Auxiliary | A stereogenic group that is temporarily attached to a substrate to control the stereoselectivity of a reaction. It is removed after the desired stereochemical outcome is achieved. wikipedia.org |

| Biocatalysis | The use of enzymes to selectively produce a specific enantiomer of a compound. This method offers high stereoselectivity under mild reaction conditions. |

| Chiral Precursors | Starting a synthesis with a molecule that already possesses the desired chirality, which is then carried through subsequent reaction steps. |

Intermediates in Pharmaceutical Compound Synthesis

In medicinal chemistry and pharmaceutical development, chiral compounds are of paramount importance as the biological activity of a drug is often associated with a single enantiomer. This compound and its derivatives serve as key intermediates in the synthesis of various biologically active molecules. smolecule.com

The structural motif of this acid can be found in more complex molecules that are investigated for therapeutic properties. For instance, related structures are integral to the synthesis of antibiotics. A key intermediate in the industrial production of carbapenem and penem antibiotics is (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, which highlights the importance of such chiral hydroxy acids in creating complex pharmaceutical agents. google.com

The conversion of this compound into derivatives such as esters and amides is a common strategy to facilitate their incorporation into larger drug molecules. smolecule.com These derivatives can then participate in coupling reactions to build the carbon skeleton of the target pharmaceutical compound. The presence of both a hydroxyl and a carboxylic acid group provides two reactive sites for chemical modification, enhancing its versatility as a synthetic intermediate.

Examples of Related Chiral Building Blocks in Pharmaceutical Synthesis:

| Building Block | Application |

| (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid | Key intermediate for carbapenem and penem antibiotics. google.com |

| (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol | Building block for novel nicotinic acetylcholine receptor ligands with cognition-enhancing properties. sigmaaldrich.com |

| (R)-(–)-3-Chloro-1,2-propanediol | Used in the synthesis of (S)-(–)-pindolol and chuangxinmycin. sigmaaldrich.com |

Advanced Materials Research

The application of this compound extends beyond pharmaceuticals into the realm of advanced materials research. The chirality and functional groups of this molecule can be exploited to create novel materials with unique properties.

One significant area of application is in the development of chiral polymers. smolecule.com By incorporating a chiral monomer like this compound into a polymer backbone, it is possible to impart chirality to the resulting macromolecule. Chiral polymers are of interest for a variety of specialized applications, including:

Chiral Chromatography: As the stationary phase for separating enantiomers.

Asymmetric Catalysis: Where the polymer acts as a recyclable chiral catalyst.

Drug Delivery Systems: For the controlled release of stereospecific drugs.

Furthermore, the functional groups of the acid can be used to modify the properties of materials. For example, similar compounds are used in the production of specialty chemicals and polymers to enhance properties such as durability and adhesion. When incorporated into coatings and adhesives, they can improve chemical resistance and mechanical strength. The dual functionality of the hydroxyl and carboxyl groups allows for the formation of esters and amides, which can act as cross-linking agents or pendant groups to tailor the physical and chemical characteristics of the final material. smolecule.com

Potential Applications in Materials Science:

| Application Area | Role of this compound |

| Chiral Polymers | Acts as a chiral monomer to impart stereospecific properties to the polymer. smolecule.com |

| Specialty Coatings | Can be incorporated to enhance chemical resistance and durability. |

| Adhesives | Used to improve mechanical strength and adhesion properties. |

Emerging Research Directions and Future Perspectives on 2 Hydroxy 2,3 Dimethylbutanoic Acid

Development of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the use of renewable feedstocks, energy efficiency, and the reduction of hazardous waste. For a molecule like 2-Hydroxy-2,3-dimethylbutanoic acid, moving beyond traditional synthetic routes is a key area of future research.

Current research in the broader field of carboxylic acid synthesis points towards several promising and sustainable strategies that could be adapted for this compound. Biocatalysis, for instance, offers a highly selective and environmentally benign alternative to conventional chemical methods. The use of enzymes such as aldehyde dehydrogenases for the oxidation of corresponding aldehydes presents a potential green route. nih.gov Furthermore, chemo-enzymatic approaches, which combine the strengths of chemical and biological catalysis, are being explored for the synthesis of complex chiral molecules, including alpha-hydroxy acids. sci-hub.se These methods often operate under mild conditions and in aqueous environments, significantly reducing the environmental footprint.

Another innovative approach involves the utilization of carbon dioxide (CO2) as a C1 feedstock. Research into the catalytic hydrocarboxylation of alcohols using CO2 and a suitable reducing agent is a novel and attractive prospect for producing carboxylic acids sustainably. nih.gov Light-induced autoxidation of aldehydes to carboxylic acids also represents a green and efficient synthetic method that could be explored. The development of these pathways for this compound would not only be an academic achievement but also a step towards more sustainable manufacturing processes in the chemical industry.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of specific enzymes (e.g., dehydrogenases, lyases) for the target molecule. |

| Chemo-enzymatic Synthesis | Combines the efficiency of enzymatic reactions with the versatility of chemical synthesis. | Integration of enzymatic steps with traditional organic synthesis to create efficient and stereoselective pathways. |

| CO2 Fixation | Utilization of a renewable and abundant carbon source. | Development of efficient catalysts for the carboxylation of appropriate precursor molecules. |

| Light-Induced Autoxidation | Use of light as a clean energy source. | Optimization of reaction conditions for the selective oxidation of the corresponding aldehyde. |

Advances in Analytical Characterization and Metabolomics

The accurate and sensitive detection of this compound is crucial for understanding its metabolic fate and function. Future research will likely focus on the development and refinement of analytical techniques to enable comprehensive characterization and quantification of this molecule in complex biological matrices.

High-performance liquid chromatography (HPLC) is a standard technique for the analysis of alpha-hydroxy acids. For mass spectrometry (MS) compatible applications, the mobile phase can be adapted using volatile acids like formic acid. researchgate.net Advances in this area may include the development of novel stationary phases for improved separation of isomers and the use of ultra-high-performance liquid chromatography (UHPLC) for faster analysis times.

Capillary electrophoresis (CE) is another powerful technique for the separation of charged molecules like carboxylic acids, offering high resolution and minimal sample consumption. Chiral CE methods are particularly relevant for separating the enantiomers of this compound, which is critical as different stereoisomers can have distinct biological activities. taylorandfrancis.com

Metabolomics, the large-scale study of small molecules, is a key area where advances in analytical chemistry will have a significant impact. Untargeted metabolomics approaches, often employing a combination of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can help to identify and quantify this compound along with a host of other metabolites in biological samples. This can provide a snapshot of the metabolic state and help to uncover novel biochemical pathways and biomarkers. Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool in metabolomics, providing detailed structural information about metabolites without the need for chemical derivatization. chemsrc.comccjm.org

| Analytical Technique | Key Advantages | Future Research Directions |

| HPLC/UHPLC | Robustness, versatility, and quantitative accuracy. | Development of new column chemistries for enhanced selectivity; hyphenation with advanced MS detectors. |

| Capillary Electrophoresis (CE) | High separation efficiency, low sample and reagent consumption. | Optimization of chiral selectors for enantiomeric separation; integration with sensitive detection methods. |

| Mass Spectrometry (MS) | High sensitivity and specificity, structural elucidation capabilities. | Application of high-resolution MS for accurate mass determination; development of targeted and untargeted metabolomics workflows. |

| NMR Spectroscopy | Non-destructive, provides detailed structural information. | Improvement of sensitivity through new probe technologies; advanced 2D NMR techniques for complex mixture analysis. |

Exploration of Undiscovered Biological Functions

While this compound has been identified as a metabolite in certain inborn errors of metabolism, its broader biological roles remain largely unexplored. A significant future research direction will be to move beyond its association with disease and investigate its potential functions in normal physiological and cellular processes.

The structural similarity of this compound to other biologically important branched-chain fatty acids suggests that it may participate in various cellular pathways. nih.gov For instance, branched-chain amino acid (BCAA) metabolism is intricately linked to major signaling networks within the cell, such as the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.gov Future studies could investigate whether this compound or its derivatives can modulate these signaling pathways.

Furthermore, there is growing interest in the role of small molecule metabolites as signaling molecules themselves, acting as ligands for receptors or allosteric modulators of enzymes. The oxoglutarate dehydrogenase complex, a key enzyme in the citric acid cycle, is known to be regulated by various small molecules and is responsive to cellular stress. sci-hub.se Investigating the interaction of this compound with such enzyme complexes could reveal novel regulatory functions. The potential for this molecule to act as a biomarker for other conditions beyond inherited metabolic disorders is also an area ripe for investigation. For example, a related compound, 2-hydroxy-3-methylbutyric acid, has been identified as a potential biomarker for habitual alcohol intake and associated cancer risk. nih.gov

Interdisciplinary Approaches in Chemical Biology

The convergence of chemistry and biology provides powerful tools to dissect the functions of small molecules like this compound in their native biological context. Future research will benefit immensely from interdisciplinary approaches that leverage the tools of chemical biology.

One exciting avenue is the development of chemical probes based on the structure of this compound. These probes, which could be tagged with fluorescent dyes or affinity labels, would allow for the visualization of the molecule's localization within cells and the identification of its binding partners, such as enzymes or receptors. This information would be invaluable in elucidating its mechanism of action.

Metabolic engineering and synthetic biology offer another powerful interdisciplinary approach. By manipulating the metabolic pathways of microorganisms, it may be possible to create cell factories for the sustainable production of this compound and its derivatives. researchgate.netnih.gov These engineered strains could also be used as platforms to study the effects of the compound on cellular physiology in a controlled manner.

The integration of computational modeling and experimental biology will also be crucial. In silico docking studies could predict potential protein targets of this compound, which could then be validated experimentally. Systems biology approaches, which aim to understand the complex interactions within biological systems, will be essential for integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the role of this molecule in health and disease.

Q & A

Q. Table 1: Expected Spectroscopic Data

| Technique | Key Peaks | Functional Group Confirmation |

|---|---|---|

| H-NMR | δ 1.02 (s, 9H), δ 3.79 (s, 3H) | Methyl groups, methoxy |

| IR | 1700 cm, 3300 cm | Carboxylic acid, hydroxyl |

Advanced: How does the stereochemistry of this compound influence its reactivity in enzymatic or catalytic systems?

Methodological Answer:

The stereochemistry of the hydroxyl group (R/S configuration) significantly impacts binding affinity in enzymatic reactions. For example, (S)-enantiomers of similar hydroxy acids (e.g., (S)-2-Hydroxy-3-methylbutanoic acid) show higher specificity in dehydrogenase-mediated oxidation due to spatial compatibility with active sites . To study stereochemical effects:

Chiral Resolution: Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.

Kinetic Analysis: Compare reaction rates of enantiomers with enzymes like lactate dehydrogenase.

Computational Modeling: Density Functional Theory (DFT) to predict enantiomer-electrostatic interactions.

Contradiction Note:

While some studies report negligible stereochemical effects in non-enzymatic esterification, others highlight 10–20% yield differences in chiral catalysis . Always validate with enantiomerically pure samples.

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies in bioactivity data often arise from purity variations, assay conditions, or structural analogs misattributed to the parent compound. For example:

- Purity Thresholds: Compounds with <95% purity (e.g., due to residual solvents) may show false negatives in antimicrobial assays .

- Assay Optimization: Standardize pH (e.g., 7.4 for physiological conditions) and solvent (DMSO concentration <1%).

- Structural Confirmation: Use LC-MS to rule out degradation products or isomers.

Case Study:

A 2024 study on 2,3-dimethylbenzoic acid found that trace impurities (<2%) of 3-methyl isomers reduced anticancer activity by 40% . Always cross-reference with orthogonal characterization (e.g., X-ray crystallography).

Advanced: How can surface-adsorption properties of this compound impact its stability in experimental setups?

Methodological Answer:

Hydroxy acids adsorb onto glassware or polymer surfaces, altering concentration and reactivity. Mitigation strategies include:

- Surface Passivation: Silanize glassware to reduce hydroxyl-group interactions.

- Environmental Controls: Conduct experiments in low-humidity chambers to minimize hygroscopic effects.

- Microspectroscopic Analysis: Use techniques like AFM-IR to quantify adsorption on model indoor surfaces (e.g., silica) .

Q. Table 2: Adsorption Mitigation Techniques

| Technique | Application | Outcome |

|---|---|---|

| Silanization | Glassware pretreatment | Reduces adsorption by 60–80% |

| AFM-IR Imaging | Surface interaction mapping | Quantifies nanoscale adsorption |

Advanced: What metabolic pathways involve this compound, and how can isotopic labeling track its fate in biological systems?

Methodological Answer:

This compound may participate in branched-chain amino acid catabolism or fatty acid β-oxidation pathways. To trace metabolic flux:

Isotopic Labeling: Synthesize C-labeled derivatives at the hydroxy-bearing carbon.

LC-MS/MS Analysis: Monitor labeled metabolites in cell lysates or biofluids.

Pathway Mapping: Compare with databases like KEGG or MetaCyc for pathway enrichment.

Example:

In analogous studies, H-labeled 3-methyl-2-hydroxybutanoic acid revealed unexpected incorporation into ketone bodies, suggesting novel catabolic routes .

Advanced: How do computational tools predict the synthetic feasibility of novel this compound derivatives?

Methodological Answer:

Tools like Pistachio and Reaxys enable retrosynthetic analysis by prioritizing precursor availability and reaction plausibility. For instance:

- Template Relevance Scoring: Identifies viable reactions (e.g., Grignard additions to ketones) with >90% confidence.

- Feasibility Filters: Exclude routes requiring rare catalysts (e.g., chiral Rh complexes) .

Workflow:

Input target structure into Reaxys.

Filter by yield (>70%), steps (<5), and commercial precursor availability.

Validate with DFT-based transition-state modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.